This compound can be classified as:
The synthesis of 5-iodo-N-methoxy-N-methyl-1H-indazole-3-carboxamide can be achieved through various methods, often involving the functionalization of existing indazole structures.
The molecular structure of 5-iodo-N-methoxy-N-methyl-1H-indazole-3-carboxamide can be described as follows:
A three-dimensional model can be generated using molecular modeling software to visualize spatial arrangements and potential interactions.
5-Iodo-N-methoxy-N-methyl-1H-indazole-3-carboxamide may undergo various chemical reactions that are characteristic of indazole derivatives:
These reactions typically require specific conditions such as temperature control, solvent choice, and reaction time to optimize yields and selectivity.
The mechanism of action for 5-iodo-N-methoxy-N-methyl-1H-indazole-3-carboxamide is likely related to its interaction with specific biological targets:
Biological assays can provide insights into IC50 values and selectivity profiles against various targets, elucidating their therapeutic potential.
The physical and chemical properties of 5-iodo-N-methoxy-N-methyl-1H-indazole-3-carboxamide include:
Quantitative data on solubility, melting point, and stability under various conditions are essential for practical applications in drug formulation.
5-Iodo-N-methoxy-N-methyl-1H-indazole-3-carboxamide has several potential applications:
5-Iodo-N-methoxy-N-methyl-1H-indazole-3-carboxamide is a halogenated indazole derivative with the molecular formula C₁₀H₁₁IN₃O₂ and a molecular weight of 332.12 g/mol. Its structure consists of a 1H-indazole core iodinated at the C5 position, coupled with a Weinreb amide group (-CON(OCH₃)CH₃) at C3. This configuration confers unique reactivity, making the compound a versatile synthetic intermediate. Key identifiers include:
The Weinreb amide moiety is particularly significant, serving as a protected carbonyl equivalent that enables controlled nucleophilic additions to yield ketones or aldehydes without over-addition. The electron-withdrawing nature of this group also moderates the indazole ring’s electrophilicity, directing further functionalization (e.g., metal-catalyzed coupling) to specific sites [5] [9].
Table 1: Key Identifiers for 5-Iodo-N-methoxy-N-methyl-1H-indazole-3-carboxamide
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁IN₃O₂ |
| Molecular Weight | 332.12 g/mol |
| PubChem CID | 75422753 |
| Canonical SMILES | IC1=CC2=C(C=C1)N(N=C2C(=O)N(C)OC) |
| Tautomeric Forms | 1H-Indazole (predominant) |
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 15091-91-5
CAS No.: 10035-03-7